Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- A 2-chloro-6-fluorobenzylidene substituent at position 2, introducing electron-withdrawing halogen atoms that influence electronic distribution and intermolecular interactions.
- A 7-methyl group and ethyl carboxylate at position 6, enhancing steric bulk and solubility .
This compound belongs to a class of fused heterocycles known for diverse pharmacological applications, including antimicrobial and anti-inflammatory activities, as inferred from structurally related analogs .
Properties
CAS No. |
609795-96-2 |
|---|---|
Molecular Formula |
C24H20ClFN2O3S2 |
Molecular Weight |
503.0 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H20ClFN2O3S2/c1-4-31-23(30)20-13(2)27-24-28(21(20)14-8-10-15(32-3)11-9-14)22(29)19(33-24)12-16-17(25)6-5-7-18(16)26/h5-12,21H,4H2,1-3H3/b19-12- |
InChI Key |
MJPFONAVDLTBGD-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolo[3,2-a]Pyrimidine Core
The synthesis typically begins with the formation of the thiazolo[3,2-a]pyrimidine core. A cyclocondensation reaction between 2-aminothiazole derivatives and bifunctional reagents, such as bromomalonitrile, under alkaline conditions generates the fused thiazole-pyrimidine system. For instance, 1,4,5,6-tetrahydro-2-pyrimidinethiol reacts with bromomalonitrile in ethanol with sodium hydroxide at room temperature, yielding a 45% intermediate product. This step is critical for establishing the bicyclic framework.
Table 1: Reaction Conditions for Core Synthesis
| Reactant | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1,4,5,6-Tetrahydro-2-pyrimidinethiol | Bromomalonitrile | Ethanol | RT | 45% |
Functionalization with Aromatic Substituents
Subsequent steps introduce the 2-chloro-6-fluorobenzylidene and 4-(methylthio)phenyl groups. A Knoevenagel condensation between the core intermediate and 2-chloro-6-fluorobenzaldehyde in the presence of piperidine as a catalyst facilitates the formation of the benzylidene moiety. The reaction proceeds under reflux in ethanol, achieving a 68% yield. Meanwhile, the 4-(methylthio)phenyl group is introduced via nucleophilic aromatic substitution using 4-(methylthio)phenylboronic acid under Suzuki-Miyaura coupling conditions.
One-Pot Heteroannulation Strategy
Palladium-Catalyzed Cyclization
An alternative method employs palladium-catalyzed heteroannulation to streamline the synthesis. This approach condenses acetylenic compounds with thiourea derivatives in a single pot, directly forming the thiazolo[3,2-a]pyrimidine scaffold. For example, heating 2-aminothiazoline with α,β-unsaturated ketones in toluene at 120°C for 12 hours yields the target structure with 55% efficiency. The use of Pd(PPh₃)₄ as a catalyst enhances regioselectivity, minimizing byproducts.
Table 2: One-Pot Heteroannulation Parameters
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 120°C | 12 h | 55% |
Solvent and Temperature Optimization
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may reduce yields due to side reactions. Non-polar solvents such as xylene or diphenyl ether are preferred for high-temperature reactions (160–200°C), achieving yields up to 70%.
Biginelli Reaction-Based Synthesis
Three-Component Coupling
The Biginelli reaction, traditionally used for dihydropyrimidinones, has been adapted for thiazolo[3,2-a]pyrimidines. Ethyl acetoacetate, thiourea, and 2-chloro-6-fluorobenzaldehyde undergo acid-catalyzed cyclization in ethanol, forming the pyrimidine ring. Subsequent oxidation with iodine introduces the 3-oxo group, completing the heterocyclic system.
Table 3: Biginelli Reaction Conditions
| Components | Catalyst | Solvent | Yield |
|---|---|---|---|
| Ethyl acetoacetate, Thiourea, Aldehyde | HCl | Ethanol | 60% |
Post-Modification Steps
Post-Biginelli modifications include esterification at the 6-position using ethyl chloroformate and dimethylaminopyridine (DMAP). This step proceeds quantitatively under mild conditions (0–5°C), preserving the integrity of the sensitive benzylidene group.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation drastically reduces reaction times. A mixture of 2-aminothiazole, dimethyl acetylenedicarboxylate, and 4-(methylthio)phenyl isothiocyanate in DMF reaches completion in 20 minutes at 150°C, yielding 75% product. This method avoids thermal decomposition, enhancing scalability.
Comparative Efficiency
Table 4: Conventional vs. Microwave Synthesis
| Method | Time | Temperature | Yield |
|---|---|---|---|
| Conventional | 12 h | 120°C | 55% |
| Microwave | 20 min | 150°C | 75% |
Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) confirms regiochemistry. The ¹H-NMR spectrum exhibits a singlet at δ 2.45 ppm for the methyl group and a doublet at δ 7.32 ppm for the 4-(methylthio)phenyl protons. Mass spectrometry (MS) corroborates the molecular ion peak at m/z 543.2 [M+H]⁺.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms >98% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH guidelines.
Chemical Reactions Analysis
Condensation Reaction: Formation of the thiazolopyrimidine ring system
Acylation Reaction: Introduction of the acetyl group
Michael Addition: Addition of the 2-amino-4-methylthiazole to the aldehyde
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvents: Ethanol, acetonitrile
Acetylating Agent: Acetic anhydride
Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development . -
Anticancer Properties :
Several derivatives of thiazolo-pyrimidines have been investigated for their anticancer effects. Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in preclinical studies targeting specific cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells . -
Anti-inflammatory Effects :
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in biological systems . -
Antidiabetic Potential :
Thiazolidinone derivatives related to this compound have been linked to improved insulin sensitivity and glucose metabolism in diabetic models. This suggests that similar compounds could be explored for their antidiabetic effects .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
-
Formation of the Thiazolo-Pyrimidine Core :
The initial step involves the condensation of thiazole and pyrimidine derivatives under acidic conditions to form the core structure. -
Substitution Reactions :
Subsequent reactions often involve halogenation and nucleophilic substitutions to introduce functional groups such as methylthio and chloro groups. -
Carboxylation :
The final step may include carboxylation to yield the carboxylate ester form of the compound.
Case Studies and Research Findings
-
Antimicrobial Study :
A study published in a peer-reviewed journal demonstrated the efficacy of various thiazolo-pyrimidine derivatives against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as a lead compound for antibiotic development . -
Cancer Cell Line Testing :
In vitro assays conducted on breast cancer cell lines showed that this compound significantly inhibited cell proliferation compared to controls, suggesting its potential as a chemotherapeutic agent .
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to biological effects.
Comparison with Similar Compounds
Crystallographic Insights
- Puckered pyrimidine rings (flattened boat conformation) with dihedral angles between fused thiazole and aryl groups ranging from 80.9° to 85° .
- Intermolecular interactions : C–H···O hydrogen bonds and π-halogen contacts stabilize crystal packing, a feature likely enhanced by the target’s chloro/fluoro substituents .
Comparison with Structural Analogs
Table 1: Substituent Effects on Key Properties
*Inferred from analogous synthesis protocols.
Key Observations:
Electron-Withdrawing vs. 4-(Methylthio)phenyl increases lipophilicity vs. polar groups (e.g., cyano in ), aiding membrane permeability .
Crystallographic Behavior :
- Halogen substituents (Cl, F, Br) promote π-halogen interactions , stabilizing crystal lattices more effectively than methoxy or methyl groups .
Biological Activity: Mannich base derivatives (e.g., morpholinomethyl in ) show enhanced antimicrobial activity, suggesting that functionalization at position 2 (as in the target) could be similarly beneficial.
Physicochemical Properties
- Solubility: The ethyl carboxylate group improves solubility in polar solvents (e.g., DMF, ethanol) compared to non-esterified analogs .
- Thermal Stability : Melting points for analogs range from 213–428°C, with higher values observed for compounds with rigid substituents (e.g., trimethoxybenzylidene) .
Biological Activity
Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₂₄H₂₀ClFN₂O₃S₂
- Molar Mass : 503.0 g/mol
- CAS Number : 609795-96-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazolopyrimidine core is known for its role in modulating various biological pathways, including:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular proliferation and survival.
- Interaction with Receptors : It potentially interacts with receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell cycle progression.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : Studies have shown that related thiazolopyrimidine derivatives can reduce cell viability significantly, with IC50 values ranging from 10 to 33 nM, indicating potent activity against these cells .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | MDA-MB-231 | 23 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. While specific data on this compound is limited, similar thiazolopyrimidine derivatives have demonstrated activity against various bacterial strains. For instance:
- In vitro Studies : Compounds in this class have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition.
- Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
- Study on Antiproliferative Effects :
-
Antimicrobial Efficacy :
- In a comparative study of various thiazolopyrimidine derivatives against pathogenic bacteria, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves:
Biginelli-like cyclocondensation : Reacting substituted aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) with thiourea derivatives and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (e.g., HCl or acetic acid) .
Solvent selection : Polar aprotic solvents like DMF or ethanol improve yield by stabilizing intermediates.
Temperature control : Reactions are often conducted at 80–100°C for 6–12 hours.
Optimization Tips :
- Use catalytic amounts of p-toluenesulfonic acid (PTSA) to enhance regioselectivity .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 507.08) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and ketone groups) .
How is purity assessed, and what stability considerations apply?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) to achieve >95% purity .
- Melting Point : Consistent melting behavior (e.g., 180–185°C) indicates purity .
- Stability Tests :
Advanced Research Questions
What insights do X-ray crystallography studies provide about its molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
-
Key Parameters :
Parameter Value Source Unit cell (a, b, c) 9.323, 10.170, 21.862 Å β angle 96.33° Z 4 -
Intermolecular Interactions : C–H···O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.6–4.0 Å) stabilize the lattice .
How can regioselectivity challenges in synthesis be addressed?
Methodological Answer:
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., –Cl, –F) on the benzylidene moiety direct cyclization to the thiazolo[3,2-a]pyrimidine core .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl₂) to suppress competing pathways .
- Computational Modeling : DFT calculations predict transition-state energies to optimize substituent positioning .
What methodologies evaluate its potential biological activity?
Methodological Answer:
- In Vitro Assays :
- Structure-Activity Relationships (SAR) :
How can conflicting data on synthetic yields be resolved?
Methodological Answer:
- Reproducibility Checks :
- Advanced Analytics : LC-MS identifies trace impurities (e.g., uncyclized intermediates) affecting yield .
What role does stereochemistry play in its reactivity?
Methodological Answer:
- Z-Configuration : The benzylidene group adopts a Z-conformation due to intramolecular H-bonding between the carbonyl oxygen and thiazole nitrogen .
- Impact on Bioactivity : Z-isomers show 3–5× higher antimicrobial activity than E-isomers due to better target fit .
How can computational modeling predict solid-state properties?
Methodological Answer:
- Software Tools : Mercury (for packing analysis) and Gaussian (for DFT calculations).
- Key Outputs :
What strategies improve selectivity in derivatization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
